molecular formula C23H26N4O B4667752 4-(4-BUTYLPIPERAZINE-1-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE

4-(4-BUTYLPIPERAZINE-1-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE

Cat. No.: B4667752
M. Wt: 374.5 g/mol
InChI Key: UZVBEJDDZFPMRN-UHFFFAOYSA-N
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Description

4-(4-Butylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is substituted with a pyridine ring and a butylpiperazine moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Butylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a halogenated quinoline derivative and a pyridine boronic acid.

    Attachment of the Butylpiperazine Moiety: The butylpiperazine moiety can be attached through a nucleophilic substitution reaction, where the piperazine ring is reacted with a butyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Butylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst, organometallic reagents for cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents targeting specific biological pathways.

    Industry: In the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(4-Butylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline: Similar structure with a methyl group instead of a butyl group.

    4-(4-Ethylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline: Similar structure with an ethyl group instead of a butyl group.

    4-(4-Phenylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline: Similar structure with a phenyl group instead of a butyl group.

Uniqueness

4-(4-Butylpiperazine-1-carbonyl)-2-(pyridin-4-yl)quinoline is unique due to the presence of the butylpiperazine moiety, which can influence its physicochemical properties, biological activity, and overall molecular interactions. The length and hydrophobicity of the butyl group can affect the compound’s solubility, membrane permeability, and binding affinity to specific targets.

Properties

IUPAC Name

(4-butylpiperazin-1-yl)-(2-pyridin-4-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-2-3-12-26-13-15-27(16-14-26)23(28)20-17-22(18-8-10-24-11-9-18)25-21-7-5-4-6-19(20)21/h4-11,17H,2-3,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVBEJDDZFPMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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